molecular formula C13H11NO2 B6414126 2-(3-Acetylphenyl)pyridin-4(1H)-one CAS No. 1261912-04-2

2-(3-Acetylphenyl)pyridin-4(1H)-one

Cat. No.: B6414126
CAS No.: 1261912-04-2
M. Wt: 213.23 g/mol
InChI Key: XOIBNPCZOMJKQJ-UHFFFAOYSA-N
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Description

2-(3-Acetylphenyl)pyridin-4(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group attached to the phenyl ring, which is further connected to a pyridin-4(1H)-one moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylphenyl)pyridin-4(1H)-one typically involves the reaction of 3-acetylphenylboronic acid with 4-chloropyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Acetylphenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-(3-Carboxyphenyl)pyridin-4(1H)-one.

    Reduction: 2-(3-Hydroxyphenyl)pyridin-4(1H)-one.

    Substitution: 2-(3-Chlorophenyl)pyridin-4(1H)-one.

Scientific Research Applications

2-(3-Acetylphenyl)pyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as kinases and G-protein-coupled receptors.

    Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, which is involved in cell proliferation and survival. The compound’s ability to inhibit or activate these pathways contributes to its potential therapeutic effects.

Comparison with Similar Compounds

2-(3-Acetylphenyl)pyridin-4(1H)-one can be compared with other pyridine derivatives to highlight its uniqueness:

    Similar Compounds: 2-(3-Hydroxyphenyl)pyridin-4(1H)-one, 2-(3-Chlorophenyl)pyridin-4(1H)-one, and 2-(3-Carboxyphenyl)pyridin-4(1H)-one.

    Uniqueness: The presence of the acetyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-acetylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)13-8-12(16)5-6-14-13/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIBNPCZOMJKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692526
Record name 2-(3-Acetylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-04-2
Record name 2-(3-Acetylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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